

In-Depth Technical Guide: 9-Phenyl-1-nonanol (CAS 3208-26-2)

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Compound of Interest

Compound Name: 9-Phenyl-1-nonanol

Cat. No.: B1599474

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenyl-1-nonanol, with the CAS number 3208-26-2, is a long-chain phenyl-substituted primary alcohol. Its unique molecular structure, featuring a nine-carbon aliphatic chain, a terminal phenyl group, and a primary hydroxyl group, imparts amphiphilic properties that are of significant interest in various scientific fields.^[1] The lipophilic alkyl-phenyl portion and the hydrophilic hydroxyl group suggest its potential utility in areas such as surfactant chemistry, materials science, and as a bioactive molecule in drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols, and potential biological activities of **9-Phenyl-1-nonanol**, tailored for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **9-Phenyl-1-nonanol** is presented in the table below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

Property	Value	Reference
CAS Number	3208-26-2	[1][2]
Molecular Formula	C ₁₅ H ₂₄ O	[2]
Molecular Weight	220.36 g/mol	[2]
IUPAC Name	9-phenylnonan-1-ol	
Appearance	Likely a liquid or low-melting solid	[1]
Purity	≥97%	[2]
Solubility	Likely soluble in organic solvents and sparingly soluble in water	[1]

Spectroscopic Data

The structural elucidation of **9-Phenyl-1-nanol** relies on various spectroscopic techniques. Below are the expected characteristic signals.

Infrared (IR) Spectroscopy

The IR spectrum of **9-Phenyl-1-nanol** is expected to show characteristic peaks for its functional groups. As a primary alcohol, a broad and intense O-H stretching band is anticipated in the region of 3500-3200 cm⁻¹. [3] A strong C-O stretching vibration should appear between 1260-1050 cm⁻¹. [3] The presence of the phenyl group will be indicated by aromatic C-H stretching peaks around 3100-3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group would appear in the downfield region, typically between δ 7.1-7.3 ppm. The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are expected to be a triplet at approximately δ 3.6 ppm. The benzylic protons (-CH₂-Ph) would likely appear as a triplet around δ 2.6 ppm. The

long aliphatic chain would produce a series of overlapping multiplets in the upfield region (δ 1.2-1.6 ppm). The hydroxyl proton (-OH) signal is expected to be a broad singlet with a chemical shift that is dependent on concentration and solvent.[1]

^{13}C NMR: The carbon-13 NMR spectrum would provide information about the carbon skeleton. Distinct signals are expected for the aromatic carbons, the aliphatic chain carbons, the benzylic carbon, and the carbon attached to the hydroxyl group. The carbon bearing the hydroxyl group is anticipated to resonate in the δ 60-70 ppm region.

Mass Spectrometry (MS)

The mass spectrum of **9-Phenyl-1-nonanol** is expected to show a molecular ion peak (M^+) at m/z 220. However, for long-chain alcohols, the molecular ion peak can be weak or absent due to facile fragmentation.[4][5] Common fragmentation patterns for alcohols include α -cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, $\text{M}-18$).[4][6] For **9-Phenyl-1-nonanol**, α -cleavage would result in a fragment at m/z 31 (CH_2OH^+). Dehydration would lead to a peak at m/z 202. Fragmentation of the alkyl chain would produce a series of peaks separated by 14 mass units (CH_2).[5]

Synthesis of 9-Phenyl-1-nonanol

Several synthetic routes can be employed for the preparation of **9-Phenyl-1-nonanol**. The most common methods include the Grignard reaction and the reduction of a corresponding carboxylic acid.

Method 1: Grignard Reaction

A plausible Grignard synthesis involves the reaction of a phenylmagnesium halide with a nine-carbon aldehyde, such as 9-bromononanal.[1]

Fig. 1: Grignard Synthesis Workflow

Experimental Protocol:

- **Preparation of Phenylmagnesium Bromide:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of

bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

- Grignard Reaction: To the freshly prepared phenylmagnesium bromide solution, add a solution of 9-bromononanal in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for several hours.
- Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Method 2: Reduction of 9-Phenylnonanoic Acid

Another common method is the reduction of the corresponding carboxylic acid, 9-phenylnonanoic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH_4).[\[1\]](#)

Fig. 2: Reduction of Carboxylic Acid Workflow

Experimental Protocol:

- Reduction: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and slowly add a solution of 9-phenylnonanoic acid in anhydrous THF.
- Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
- Purification: Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude **9-Phenyl-1-nonanol**, which can be further purified by column chromatography.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Potential Biological Activities and Experimental Protocols

While specific studies on the biological activities of **9-Phenyl-1-nonanol** are limited, its structural similarity to other bioactive molecules suggests potential anti-inflammatory and antifungal properties.

Potential Anti-inflammatory Activity

Long-chain alcohols and phenolic compounds have been reported to possess anti-inflammatory properties. A common in vitro assay to evaluate anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

- **Cell Culture:** Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
- **Treatment:** Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of **9-Phenyl-1-nonanol** for 1 hour.
- **Stimulation:** Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
- **NO Measurement:** Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
- **Analysis:** Compare the nitrite concentrations in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of **9-Phenyl-1-nonanol** on NO production.

Fig. 3: Potential Anti-inflammatory Mechanism

Potential Antifungal Activity

The related compound, 1-nonanol, has demonstrated antifungal activity against various fungi. [1] The proposed mechanism involves the disruption of the fungal cell membrane and

impairment of mitochondrial function.[1] The presence of the phenyl group in **9-Phenyl-1-nonanol** could potentially modulate this activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

- Inoculum Preparation: Prepare a standardized inoculum of a fungal strain (e.g., *Candida albicans*) in RPMI-1640 medium.
- Drug Dilution: Prepare serial dilutions of **9-Phenyl-1-nonanol** in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the fungal suspension.
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Fig. 4: Potential Antifungal Mechanism

Conclusion

9-Phenyl-1-nonanol is a molecule with intriguing chemical properties and potential for biological applications. This guide has provided an overview of its known characteristics, methods for its synthesis, and protocols for investigating its potential anti-inflammatory and antifungal activities. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action, which could pave the way for its use in the development of new therapeutic agents. The detailed experimental outlines and proposed mechanisms of action presented herein serve as a foundation for future investigations by researchers and drug development professionals.

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